
Isobutyryl methylacetate
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Overview
Description
Isobutyryl methylacetate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
Isobutyryl methylacetate plays a significant role in pharmaceutical synthesis. Its applications include:
- Intermediate for Drug Synthesis : It is a key intermediate in the production of atorvastatin, which is used to manage cholesterol levels and prevent cardiovascular diseases .
- Potential Anticancer Agent : Research indicates that derivatives of this compound may exhibit anticancer properties, making it a candidate for further investigation in cancer therapeutics .
Industrial Applications
In industrial settings, this compound is utilized for its solvent properties and as a building block for various chemical syntheses:
- Solvent for Coatings and Adhesives : The compound is used as a solvent in paints, coatings, and adhesives due to its effective solvency and low volatility .
- Chemical Intermediate : It serves as an intermediate in the manufacturing of other chemicals, enhancing production efficiency in chemical processes .
Case Studies
Several case studies highlight the practical applications of this compound:
-
Case Study 1: Synthesis of Atorvastatin
A study demonstrated the efficient synthesis of atorvastatin using this compound as an intermediate. The process involved multiple reaction steps that optimized yield and purity, showcasing the compound's utility in pharmaceutical manufacturing. -
Case Study 2: Use in Paint Formulations
An industrial application study evaluated the performance of this compound as a solvent in various paint formulations. Results indicated improved drying times and enhanced finish quality compared to traditional solvents.
Data Table Summary
Application Area | Specific Use | Notes |
---|---|---|
Pharmaceuticals | Intermediate for atorvastatin | Key role in cholesterol management |
Industrial Chemicals | Solvent for coatings and adhesives | Effective solvency properties |
Research | Potential anticancer agent | Under investigation for therapeutic use |
Safety | Toxicity profile | LD50 > 2000 mg/kg |
Chemical Reactions Analysis
Transesterification Reactions
Isobutyryl methylacetate participates in transesterification, exchanging alkoxy groups with alcohols. A study using ionic liquid catalysts (e.g., 1-sulfobutyl-3-methylimidazolium hydrogensulfate) demonstrated efficient conversion :
Reaction Setup :
-
Reactants : Methyl acetate + isobutanol → Isobutyl acetate + methanol (analogous to this compound reactions).
-
Conditions :
-
Catalyst : Ionic liquid (1–5 wt%).
-
Temperature : 50–80°C.
-
Entrainer : Molecular liquids (e.g., toluene) to shift equilibrium.
-
Model | Rate Constant (k) | Activation Energy (Eₐ) |
---|---|---|
Ideal Homogeneous | 0.012 L/mol·min | 45.2 kJ/mol |
Nonideal Homogeneous | 0.015 L/mol·min | 42.8 kJ/mol |
This process achieves >90% conversion under reactive and extractive distillation (RED), highlighting industrial viability .
Hydrolysis
Acid- or base-catalyzed hydrolysis cleaves the ester bonds, producing carboxylic acids and alcohols:
Base-Catalyzed Hydrolysis :
C₇H₁₂O₃+2NaOH→CH₃COONa+(CH₃)2CHCOONa+CH₃OH
Conditions :
-
Temperature : 60–100°C.
-
Catalyst : 10% NaOH or H₂SO₄.
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Product Isolation : Acidification and extraction.
While specific hydrolysis data for this compound is limited, analogous esters (e.g., methyl acetate) hydrolyze with rate constants of 0.05–0.1 h⁻¹ under similar conditions .
Thermal Decomposition
At elevated temperatures (>200°C), this compound undergoes molecular elimination , producing smaller fragments:
-
Primary Pathway : Ethene elimination via a five-membered transition state.
Shock Tube Studies on Analogous Esters :
Ester | Ignition Delay (μs) | Major Products |
---|---|---|
Ethyl propanoate | 250 | Ethene, CO₂ |
Methyl butanoate | 450 | Ketene, dimethyl ether |
This compound is expected to follow similar decomposition kinetics due to its ester backbone.
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
propanoyl 2-methylpropanoate |
InChI |
InChI=1S/C7H12O3/c1-4-6(8)10-7(9)5(2)3/h5H,4H2,1-3H3 |
InChI Key |
LJFYRBGCOBFNBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.